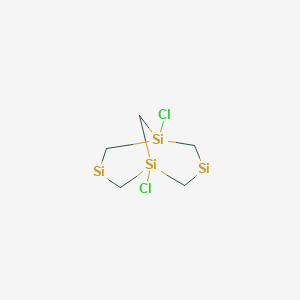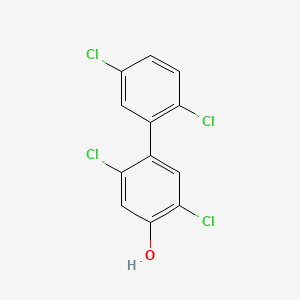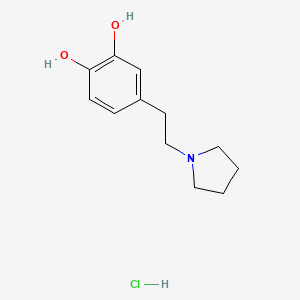
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is a compound that features a benzene ring substituted with a pyrrolidine group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride typically involves the following steps:
Formation of the Benzene Derivative: The benzene ring is functionalized through electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions, optimized for yield and purity. The specific conditions, such as temperature, solvent, and catalysts, would be tailored to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the pyrrolidine ring.
Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives .
Aplicaciones Científicas De Investigación
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the pyrrolidine group.
Dopamine (4-(2-aminoethyl)benzene-1,2-diol): Similar structure with an amino group instead of the pyrrolidine ring.
Uniqueness
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
54450-87-2 |
|---|---|
Fórmula molecular |
C12H18ClNO2 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13;/h3-4,9,14-15H,1-2,5-8H2;1H |
Clave InChI |
LXTWQSUVURNHBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC2=CC(=C(C=C2)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
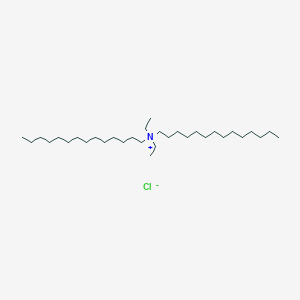
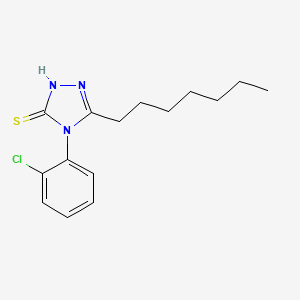
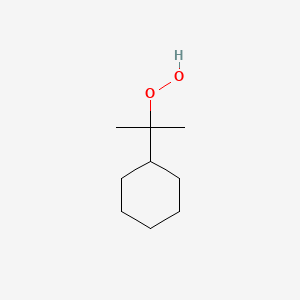
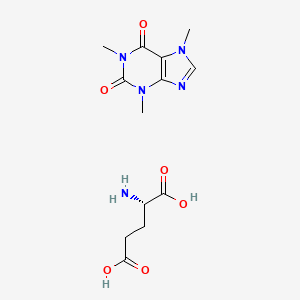
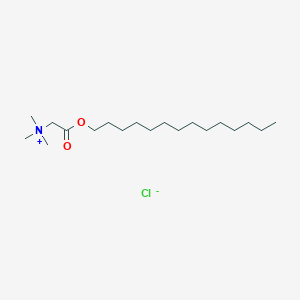
![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
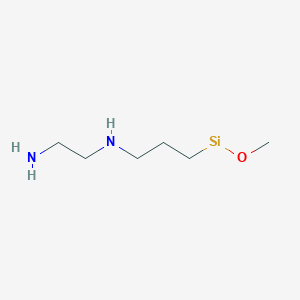
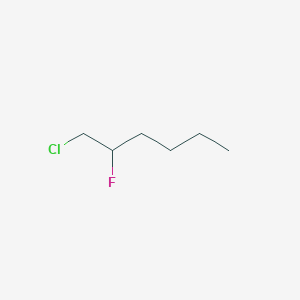
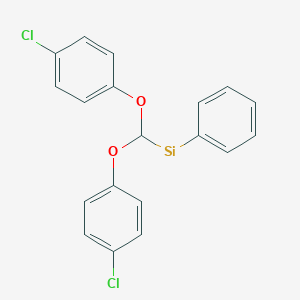
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
